Spiro[4.5]dec-8-yl-methanol
Description
Spiro[4.5]dec-8-yl-methanol is a bicyclic compound featuring a spiro junction where two rings (a cyclohexane and a cyclopentane) share a single carbon atom. The methanol (-CH2OH) substituent at position 8 imparts unique physicochemical and biological properties. Key molecular details include:
- Molecular formula: C15H24O
- Molecular weight: 220.35 g/mol
- IUPAC name: ((1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol
- Physical properties: Boiling point 327.5 ± 31.0 °C, density 0.97 ± 0.1 g/cm³, pKa 14.83 ± 0.10 .
This compound is structurally related to natural spirovetivanes like β-vetivone, which also possess a spiro[4.5]decane core . Its methanol group enhances polarity, influencing solubility and reactivity in biological systems.
Properties
CAS No. |
1082373-83-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
spiro[4.5]decan-8-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h10,12H,1-9H2 |
InChI Key |
WXMHDMXIIBCNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Spiro[4.5]dec-8-yl-methanol and Analogues
Key Observations :
- β-Vetivone: Shares the spiro[4.5]decane core but lacks the methanol group, instead featuring a ketone. This difference reduces polarity, making β-vetivone more lipophilic and suitable for fragrance applications .
- 1,4-Dioxaspiro[4.5]decan-8-ylmethanol: Incorporates a dioxane ring, increasing oxygen content and altering reactivity. Its similarity score (0.90) to this compound suggests comparable synthetic utility .
Table 2: Enzyme Inhibition Profiles of Spiro[4.5] Derivatives
Key Observations :
- Spiro[4.5]decanone derivatives show potent inhibition of hypoxia-inducible factor (HIF) hydroxylases (PHD2 and PHD3), but lack isoform selectivity. Modifications to the core (e.g., adding a methanol group) may enhance selectivity .
Physicochemical Properties
Table 3: Physical Properties of Spiro Alcohols
Key Observations :
- The methanol group in this compound increases water solubility compared to β-vetivone, making it more suitable for aqueous biological systems.
- The dioxane-containing analogue likely has higher solubility due to additional oxygen atoms .
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